1,3-Propanediol, 2-isopentyl-
Description
Contextualization within Branched-Chain Diol Chemical Space
Branched-chain diols are a subclass of diols characterized by the presence of one or more alkyl side chains along the main carbon backbone. This structural feature distinguishes them from their linear counterparts, such as the parent molecule 1,3-propanediol (B51772). The introduction of a branch, in this case, an isopentyl group at the second carbon of the propane (B168953) chain, significantly alters the molecule's three-dimensional structure and, consequently, its physical and chemical properties.
In the broader context of diol chemistry, the position and nature of the branching group are critical determinants of the diol's utility. For instance, the presence of a side chain can influence the reactivity of the hydroxyl groups, the solubility of the diol in various solvents, and the properties of polymers derived from it. Research into branched-chain diols has shown that these molecules can be used to tune the properties of polyesters and other polymers. nih.govacs.org The isopentyl group in 1,3-propanediol, 2-isopentyl- introduces a moderate-length, branched alkyl chain, which is expected to impart a unique balance of flexibility and steric hindrance.
The table below situates 1,3-Propanediol, 2-isopentyl- within the chemical space of related diols, highlighting the structural progression from the parent compound.
| Compound Name | Structure | Branching |
| 1,3-Propanediol | HO-(CH₂)₃-OH | None |
| 2-Methyl-1,3-propanediol (B1210203) | HO-CH₂-CH(CH₃)-CH₂-OH | Methyl |
| 1,3-Propanediol, 2-isopentyl- | HO-CH₂-CH(CH₂CH(CH₃)₂)-CH₂-OH | Isopentyl |
| Neopentyl glycol | HO-CH₂-C(CH₃)₂-CH₂-OH | Two Methyl |
Significance of 1,3-Diols in Contemporary Organic Synthesis and Materials Science
1,3-Diols are a fundamentally important class of molecules in modern organic chemistry and materials science. Their utility stems from the presence of two hydroxyl groups separated by a single carbon atom, a motif that allows for a wide range of chemical transformations and applications.
In organic synthesis, 1,3-diols are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. nih.gov The 1,3-diol moiety can be found in numerous biologically active molecules, and the ability to synthesize stereochemically defined 1,3-diols is a key focus of modern synthetic methodology. Furthermore, 1,3-diols are widely used as protecting groups for carbonyl compounds, forming stable 1,3-dioxane (B1201747) rings that can be readily cleaved under specific conditions. rsc.org
In materials science, 1,3-diols are crucial monomers for the synthesis of a variety of polymers, most notably polyesters and polyurethanes. wikipedia.org The parent compound, 1,3-propanediol, is a key component in the production of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with desirable properties for fibers and textiles. nih.govresearchgate.net The use of substituted 1,3-diols, such as the 2-isopentyl derivative, offers a route to modify the properties of these polymers. For example, the incorporation of branched side chains can disrupt chain packing, leading to a decrease in crystallinity and an increase in the glass transition temperature (Tg) of the resulting polymer. acs.orgnih.gov This can be advantageous for creating amorphous polymers with enhanced transparency or modifying the mechanical properties of materials.
The reactivity of the hydroxyl groups in 1,3-diols also makes them suitable for the production of a range of other materials, including adhesives, coatings, and resins. rug.nlontosight.ai The ability to introduce functional side chains, such as the isopentyl group, further expands the potential applications by allowing for the fine-tuning of material properties like hydrophobicity and solubility. nih.gov
Structural Distinctions and Stereochemical Implications of the 2-Isopentyl Moiety
The introduction of an isopentyl group at the C-2 position of 1,3-propanediol has significant structural and stereochemical consequences. The isopentyl group, with its branched structure (a 3-methylbutyl group), introduces steric bulk in the vicinity of the diol backbone. This steric hindrance can influence the reactivity of the hydroxyl groups, potentially making them less accessible for certain chemical reactions compared to the unhindered hydroxyls of linear 1,3-propanediol.
From a stereochemical perspective, the presence of the substituent at the C-2 position means that 1,3-propanediol, 2-isopentyl- is a prochiral molecule. While the compound itself is achiral, the two hydroxyl groups are diastereotopic. This means that they are chemically non-equivalent and can be distinguished by chiral reagents or in a chiral environment. This has important implications for the synthesis of chiral derivatives from this diol.
Furthermore, if the isopentyl group itself contains a chiral center, or if subsequent reactions introduce a new chiral center, a mixture of diastereomers can be formed. The control of stereochemistry during the synthesis and subsequent reactions of such branched diols is a critical aspect of modern organic synthesis. nih.gov
The following table summarizes the key structural and stereochemical features of 1,3-propanediol, 2-isopentyl-.
| Feature | Description | Implication |
| Branching | Isopentyl group at the C-2 position | Introduces steric bulk, influences reactivity and polymer properties. |
| Prochirality | The two hydroxyl groups are diastereotopic | Allows for the potential synthesis of chiral derivatives. |
| Flexibility | The isopentyl side chain is conformationally flexible | Affects molecular shape and intermolecular interactions. |
| Polymer Morphology | Can disrupt polymer chain packing | Leads to more amorphous polymers with potentially altered mechanical and thermal properties. |
Structure
3D Structure
Properties
CAS No. |
25462-27-5 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)3-4-8(5-9)6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
VWQPAMYYOLDISD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Propanediol, 2 Isopentyl and Analogues
Chemoenzymatic and De Novo Synthetic Pathways
Chemoenzymatic and de novo chemical syntheses provide robust and versatile platforms for producing 2-isopentyl-1,3-propanediol and analogous structures. These methods leverage the power of modern organic chemistry, combining catalytic reactions to construct the carbon skeleton and introduce the required functional groups with high precision.
Exploration of Hydroformylation and Catalytic Hydrogenation Routes for Branched Diols
A primary strategy for synthesizing branched diols involves a two-step process initiated by hydroformylation, also known as the oxo-process. libretexts.org This powerful reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. libretexts.org For the synthesis of a precursor to 2-isopentyl-1,3-propanediol, an appropriate branched alkene would be used as the starting material.
The key to producing branched diols lies in controlling the regioselectivity of the hydroformylation step to favor the formation of a branched aldehyde over a linear one. st-andrews.ac.uknih.gov This is often achieved using sophisticated rhodium or cobalt catalysts modified with sterically demanding phosphine (B1218219) or phosphite (B83602) ligands. libretexts.orgst-andrews.ac.uk For example, studies on rhodium-catalyzed hydroformylation have identified ligands like BOBPHOS that exhibit high selectivity for branched aldehyde products from unbiased alkene substrates. st-andrews.ac.uknih.gov The mechanism involves the formation of a metal-hydride species that adds to the alkene, followed by CO insertion and subsequent hydrogenolysis to release the aldehyde product. libretexts.orgyoutube.com
Once the branched aldehyde is synthesized, the second step is a catalytic hydrogenation of both the aldehyde group and any remaining unsaturation to yield the saturated diol. This reduction is typically carried out using hydrogen gas and a heterogeneous catalyst such as nickel, palladium, or ruthenium on a solid support.
A related chemical route involves an aldol-type condensation. For instance, a patented process for a similar compound, 2-isopentyl-2-isopropylpropane-1,3-diol, starts with iso-valeraldehyde (3-methylbutanal), which undergoes a series of steps including condensation with formaldehyde (B43269) to build the 1,3-diol structure. google.com
Stereoselective Synthesis Approaches for Chiral Centers in Branched 1,3-Propanediols
The 2-position of asymmetrically substituted propanediols like 2-isopentyl-1,3-propanediol is a chiral center. Consequently, controlling the stereochemistry is crucial for applications where enantiopurity is required. Stereoselective synthesis can be achieved through several advanced strategies.
Asymmetric chemoenzymatic synthesis offers a powerful method for producing optically active 1,3-diols. This approach uses whole-cell biocatalysts, such as Lactobacillus reuteri or baker's yeast (Saccharomyces cerevisiae), for the regio- and stereoselective reduction of precursor diketones or β-hydroxyketones. nih.gov These microorganisms contain oxidoreductases that can deliver hydrides to a carbonyl group with high facial selectivity, leading to products with high enantiomeric excess (up to 96%). nih.gov The resulting chiral β-hydroxyketone can then be diastereoselectively reduced to the target syn- or anti-1,3-diol using a suitable chemical reducing agent. nih.gov
Another approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. While not specifically detailed for 2-isopentyl-1,3-propanediol, the synthesis of chiral acetals from 1,3-propanediols demonstrates the principle of using stereodirecting groups to influence subsequent reactions. rug.nl Dynamic kinetic resolution (DKR) is a further refinement, combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single desired stereoisomer. mdpi.com
Novel Catalyst Systems for Selective Alkylation and Hydroxylation at the 2-Position
The development of novel catalyst systems is critical for improving the efficiency and selectivity of branched diol synthesis. For hydroformylation, research has focused on rhodium complexes with bidentate phosphine ligands that create a specific chiral environment around the metal center, thereby influencing both regioselectivity (branched vs. linear) and enantioselectivity. st-andrews.ac.uknih.gov The unique bite angle and electronic properties of ligands are key determinants of catalyst performance.
For the introduction of the second hydroxyl group precursor, Prins-type reactions or tandem aldol (B89426) reactions represent a viable strategy. These reactions involve the acid- or base-catalyzed condensation of an aldehyde with formaldehyde. Polystyrenesulfonic acid has been shown to be an effective catalyst for tandem bis-aldol reactions in aqueous media, providing a pathway to 1,3-dioxane (B1201747) structures that can be readily hydrolyzed to 1,3-diols.
Direct C-H functionalization is an emerging and highly atom-economical strategy. Rhodium-catalyzed insertions of diazoacetates into the C-H bonds of silyl (B83357) ethers have been used to create 1,3-diols with high diastereoselectivity and enantioselectivity, demonstrating the potential for direct and selective hydroxylation at a specific carbon center. organic-chemistry.org
Table 1: Summary of Chemoenzymatic and Chemical Catalytic Approaches for Branched Diol Synthesis
| Synthetic Approach | Key Reaction | Catalyst/Reagent | Substrate Type | Key Outcome/Product Feature |
|---|---|---|---|---|
| Catalytic Hydroformylation-Hydrogenation | Hydroformylation | Rhodium-BOBPHOS | Branched Alkene | High selectivity for branched aldehyde precursor. st-andrews.ac.uknih.gov |
| Asymmetric Chemoenzymatic Synthesis | Biocatalytic Reduction | Whole cells (e.g., Lactobacillus reuteri) | β-Diketones | Optically active syn- or anti-1,3-diols with high enantiomeric excess. nih.gov |
| Aldol Condensation Route | Prins Reaction / Tandem Aldol | Inorganic Base / Polystyrenesulfonic Acid | Aldehydes, Formaldehyde | Formation of 1,3-diol structure via condensation. google.com |
| Direct C-H Functionalization | C-H Insertion | Chiral Rhodium Catalyst | Silyl Ethers | Highly diastereoselective and enantioselective synthesis of 1,3-diols. organic-chemistry.org |
Biocatalytic and Fermentative Production Routes
As an alternative to petroleum-based chemical synthesis, biocatalytic and fermentative routes offer a sustainable pathway to branched diols using renewable feedstocks. aiche.orgresearchgate.net These methods employ engineered microorganisms as "cell factories" to convert simple sugars or other biological materials into valuable chemicals. nih.gov
Metabolic Engineering Strategies for Microbial Biosynthesis of Branched Diols
Metabolic engineering is the cornerstone of biocatalytic production, involving the targeted modification of a microorganism's metabolic pathways to enhance its ability to synthesize a specific compound. researchgate.netnih.gov For branched diols, strategies often focus on harnessing and expanding natural amino acid metabolic pathways. nih.govresearchgate.netnih.govpnas.org
A general route has been proposed that combines oxidative and reductive formations of hydroxyl groups starting from amino acids. nih.gov This thermodynamically favorable pathway involves four key enzymatic steps: amino acid hydroxylation, deamination, decarboxylation, and aldehyde reduction. By selecting hydroxylases from various species that act on different carbon positions, a wide array of structurally diverse diols can be produced. nih.gov For example, the biosynthesis of isopentyldiol (IPDO), a structural isomer of 2-isopentyl-1,3-propanediol, has been successfully demonstrated in E. coli starting from the branched-chain amino acid (BCAA) leucine. nih.gov
The ultimate goal for industrial biotechnology is the de novo production of chemicals from inexpensive and abundant renewable feedstocks like glucose. researchgate.netpnas.org This requires the design and implementation of complete biosynthetic pathways in a suitable microbial host, most commonly Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov
To achieve this, heterologous genes encoding the necessary enzymes are introduced into the host organism. pnas.org For branched diols, this can involve creating a synthetic pathway that channels intermediates from central carbon metabolism (like glycolysis) into the expanded amino acid pathways. For instance, researchers have engineered E. coli for the high-specificity production of 4-methylpentane-2,3-diol from glucose by optimizing the BCAA pathway and introducing key enzymes like an acetohydroxyacid synthase from yeast. nih.govresearchgate.net This work demonstrates a platform that could be adapted for other branched diols by using different keto-acid decarboxylases and reductases. The production of C3-C5 diols from glucose has been achieved by connecting the endogenous amino acid synthesis pathways (e.g., for glutamate (B1630785) or lysine) to a synthetic diol formation pathway. pnas.org
Success in these endeavors requires not only the introduction of new enzymatic activities but also the fine-tuning of the host's existing metabolic network to maximize the carbon flux towards the desired product and minimize the formation of competing byproducts. nih.govfrontiersin.org
Table 2: Examples of Metabolic Engineering for Branched Diol Production
| Host Microorganism | Engineered Pathway / Key Enzymes | Feedstock | Product Example | Reported Titer |
|---|---|---|---|---|
| Escherichia coli | Expanded Leucine Metabolism (Hydroxylase, Deaminase, Decarboxylase, Reductase) | Leucine | Isopentyldiol (IPDO) | 276.4 mg/L (as 2-Methyl-1,4-butanediol from Leucine). nih.gov |
| Escherichia coli | Expanded BCAA Metabolism (Acetohydroxyacid synthase, Keto-acid decarboxylase, Reductase) | Glucose | 4-Methylpentane-2,3-diol | 15.3 g/L. nih.govresearchgate.net |
| Escherichia coli | Extended Glutamate Catabolism (Carboxylic Acid Reductase) | Glucose | 1,4-Butanediol | 1.41 g/L. pnas.org |
| Escherichia coli | Extended Lysine Catabolism (Carboxylic Acid Reductase) | Glucose | 1,5-Pentanediol | 0.97 g/L. pnas.org |
Optimization of Enzyme Cascades for Isopentyl Group Introduction
The synthesis of 2-substituted 1,3-diols can be effectively achieved through enzymatic cascade reactions. A plausible and efficient method for producing optically pure 2-alkyl-1,3-diols involves a two-step, one-pot enzymatic cascade. nih.gov This process typically consists of a stereoselective reduction of a diketone followed by the reduction of a hydroxy ketone intermediate, all within the same reaction vessel. nih.gov The use of ketoreductases in this cascade allows for high stereoselectivity and chemical yields without the need for isolating intermediates. nih.gov
For the specific synthesis of 2-isopentyl-1,3-propanediol, a hypothetical enzymatic cascade could be envisioned starting from a suitable diketone precursor. The optimization of such a cascade would involve several key parameters:
Enzyme Selection: Identifying ketoreductases with high activity and stereoselectivity towards the isopentyl-substituted diketone and hydroxy ketone intermediates is crucial.
Cofactor Regeneration: The cascade relies on nicotinamide (B372718) cofactors (NADH or NADPH). An efficient in-situ cofactor regeneration system is essential for driving the reaction to completion and improving economic feasibility. This can be achieved by using a secondary enzyme-substrate system, such as glucose dehydrogenase or formate (B1220265) dehydrogenase.
Reaction Conditions: Optimization of pH, temperature, substrate and enzyme concentrations, and solvent system is critical to ensure the stability and optimal activity of all enzymes in the cascade.
A potential chemoenzymatic approach could also be employed, starting with the desymmetrization of 2-methyl-1,3-propanediol (B1210203) catalyzed by lipase, followed by chemical modifications to introduce the isopentyl group. researchgate.net Lipase-catalyzed transesterification has been successfully used for the asymmetric synthesis of chiral 2-substituted-1,3-propanediols. researchgate.net
Table 1: Hypothetical Enzyme Cascade for 2-Isopentyl-1,3-Propanediol Synthesis This table is based on the general principles of two-step, one-pot enzymatic synthesis of 2-substituted 1,3-diols and is presented for illustrative purposes.
| Step | Reaction | Enzyme Class | Key Considerations |
| 1 | Stereoselective reduction of isopentyl-diketone | Ketoreductase (KRED) | High enantioselectivity for the first hydroxyl group |
| 2 | Reduction of isopentyl-hydroxy ketone | Ketoreductase (KRED) | High diastereoselectivity for the second hydroxyl group |
| Cofactor | Regeneration of NAD(P)H | Dehydrogenase (e.g., GDH) | Efficient coupling with the reductive steps |
Bioreaction Condition Optimization and Metabolic Flux Analysis for Enhanced Yields
The efficient microbial production of 2-isopentyl-1,3-propanediol would necessitate a systems-level optimization of the host organism, likely an engineered strain of Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov Drawing parallels from the extensive research on 1,3-propanediol (B51772) (PDO) production, several strategies would be critical. nih.govnih.govnih.govcore.ac.uk
Bioreaction Condition Optimization:
The optimization of fermentation conditions is paramount for maximizing product yield. For the production of 1,3-propanediol by immobilized Bacillus pumilus, factors such as temperature, fermentation time, and the concentration of crude glycerol (B35011), nitrogen, and mineral sources significantly impact the final titer. nih.gov A Box-Behnken design has been used to predict optimal conditions, leading to a substantial increase in production. nih.gov A similar statistical approach could be applied to optimize the production of a 2-isopentyl analogue.
Table 2: Optimization Parameters for Diol Production in a Fed-Batch Bioreactor This table is based on established optimization strategies for 1,3-propanediol production and is adapted for a hypothetical 2-isopentyl-1,3-propanediol process.
| Parameter | Range/Value | Rationale | Reference |
| Temperature (°C) | 25-37 | Balance between enzyme activity and cell viability | nih.gov |
| pH | 6.0-7.5 | Maintain optimal enzyme function and cell health | core.ac.uk |
| Substrate Feed Rate | Variable | Avoid substrate inhibition and maintain metabolic flux | core.ac.uk |
| Nitrogen Source | e.g., (NH₄)₂SO₄ | Essential for cell growth and enzyme synthesis | nih.gov |
| Cofactor Precursor | e.g., Vitamin B12 | Required for certain dehydratase enzymes | nih.govfrontiersin.org |
Metabolic Flux Analysis (MFA):
Metabolic flux analysis is a powerful tool to understand and engineer cellular metabolism. nih.gov By tracking the flow of carbon through the metabolic network, MFA can identify bottlenecks and competing pathways that divert resources away from the desired product. In the context of 1,3-propanediol synthesis, MFA has been used to fine-tune the expression of key enzymes and balance the distribution of carbon flux between NADPH regeneration and the production pathway. nih.gov For the production of 2-isopentyl-1,3-propanediol, MFA would be instrumental in:
Quantifying the flux towards the isopentyl precursor, likely derived from branched-chain amino acid metabolism. doaj.orgresearchgate.net
Identifying and knocking out competing pathways that consume the isopentyl precursor or the propanediol (B1597323) backbone.
Balancing the redox state of the cell to ensure sufficient supply of reducing equivalents (NADH/NADPH) for the reductive steps in the synthesis pathway. nih.gov
Discovery and Engineering of Novel Biocatalysts and Genetic Constructs for Side-Chain Incorporation
The de novo biosynthesis of 2-isopentyl-1,3-propanediol requires the discovery or engineering of enzymes capable of forming a C-C bond to introduce the isopentyl side chain onto a three-carbon backbone.
Discovery of Novel Biocatalysts:
Nature provides a vast reservoir of enzymatic diversity. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes and certain aldolases are known to catalyze C-C bond formations and could be potential candidates for introducing an isopentyl group. rsc.org For instance, acetohydroxyacid synthases have been identified to catalyze the condensation of branched-chain aldehydes with pyruvate, forming α-hydroxyketones which are precursors for branched-chain β,γ-diols. doaj.orgresearchgate.net Screening of microbial genomes and metagenomic libraries for enzymes with activity towards isovaleraldehyde (B47997) (a potential precursor for the isopentyl group) and a C3 keto-acid could lead to the discovery of novel biocatalysts.
Engineering of Biocatalysts:
Directed evolution and rational protein design are powerful tools to alter the substrate specificity and enhance the catalytic efficiency of existing enzymes. rsc.org For example, an aldehyde dehydrogenase has been engineered to improve its affinity for 3-hydroxypropanal (B37111) and NAD+, leading to enhanced production of 3-hydroxypropionic acid. nih.gov A similar approach could be used to engineer an enzyme to accept an isopentyl-substituted substrate. Polyketide synthases (PKSs), which are modular enzymes responsible for the synthesis of a wide range of natural products, offer another promising avenue. nih.govnih.gov By swapping or engineering specific domains within a PKS module, it may be possible to incorporate a malonyl-CoA extender unit that has been modified to carry an isopentyl group. nih.gov
Genetic Constructs for Side-Chain Incorporation:
The successful production of 2-isopentyl-1,3-propanediol in a microbial host would rely on the design and assembly of robust genetic constructs. This would involve:
Pathway Assembly: Cloning the genes encoding the entire biosynthetic pathway, from a central metabolite to the final product, into one or more plasmids or integrating them into the host chromosome.
Promoter Engineering: Utilizing a library of promoters with varying strengths to fine-tune the expression levels of each enzyme in the pathway, thereby balancing metabolic flux and avoiding the accumulation of toxic intermediates. nih.gov
Host Engineering: Modifying the host's native metabolism to enhance the supply of precursors and cofactors and to eliminate competing pathways. nih.govnih.gov For instance, engineering the metabolism of branched-chain amino acids could increase the availability of isopentyl precursors. doaj.orgresearchgate.net
Table 3: Potential Enzyme Classes and Engineering Strategies for Isopentyl Group Incorporation
| Enzyme Class | Native Reaction | Target Reaction for 2-Isopentyl-1,3-Propanediol | Engineering Strategy |
| Aldolase | Aldol addition of ketones to aldehydes | Condensation of an isopentyl donor with a C3 acceptor | Directed evolution for altered substrate specificity |
| ThDP-dependent enzymes | Acyl-anion transfer | Carboligation of an isopentyl unit to a C3 backbone | Rational design of the active site to accommodate the isopentyl group |
| Polyketide Synthase (PKS) | Iterative C-C bond formation | Incorporation of an isopentyl-modified extender unit | Domain swapping and mutagenesis of the acyltransferase (AT) domain |
Chemical Transformations and Derivative Synthesis of 1,3 Propanediol, 2 Isopentyl
Strategies for Selective Functional Group Interconversion
The hydroxyl groups of 1,3-propanediol (B51772), 2-isopentyl- are the primary sites for chemical modification. The selective conversion of these functional groups is crucial for creating tailored molecules with specific properties.
Controlled Oxidation and Reduction Reactions
The primary alcohol functionalities of 1,3-propanediol, 2-isopentyl- can undergo controlled oxidation to yield aldehydes or carboxylic acids. The specific outcome of the oxidation depends on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize one or both hydroxyl groups to the corresponding aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (CrO₃/H₂SO₄/acetone), would lead to the formation of the dicarboxylic acid. imperial.ac.uk
The presence of the isopentyl group can introduce steric hindrance, potentially allowing for the selective oxidation of one hydroxyl group over the other under carefully controlled conditions. Asymmetric oxidation, potentially utilizing microbial catalysts, could lead to chiral hydroxyalkanoic acids, a transformation that has been observed with other 2-substituted 1,3-propanediols. nih.gov For instance, the bacterium Rhodococcus sp. has been shown to catalyze the (R)-selective oxidation of similar diols. nih.gov
Reduction reactions are less common for the diol itself but are critical for converting its oxidized derivatives. For example, the aldehydes or carboxylic acids formed through oxidation can be reduced back to the diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ic.ac.uk
Table 1: Potential Products of Controlled Oxidation of 1,3-Propanediol, 2-isopentyl-
| Oxidizing Agent | Potential Product(s) |
| Pyridinium chlorochromate (PCC) | 2-isopentyl-3-hydroxypropanal, 2-isopentylpropanedial |
| Potassium permanganate (KMnO₄) | 2-isopentylmalonic acid |
| Jones Reagent (CrO₃/H₂SO₄) | 2-isopentylmalonic acid |
Esterification and Etherification Reactions with Branched Diols
Esterification of 1,3-propanediol, 2-isopentyl- with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields a wide range of esters. These reactions are typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The bulky isopentyl group can influence the rate and extent of these reactions. The esterification of similar branched diols, like 2,2-dimethyl-1,3-propanediol, is a well-established process. sigmaaldrich.com The resulting esters have potential applications as plasticizers, lubricants, and monomers for polyesters. The phase behavior of fatty acid esters of 1,3-propanediol has been studied, indicating that the chain length of the fatty acid influences the crystallization and phase diagrams of the resulting diesters. nih.gov
Etherification, the formation of ethers from the diol, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then react with an alkyl halide. The presence of two hydroxyl groups allows for the formation of mono-ethers or di-ethers, depending on the stoichiometry of the reagents. For example, reaction with two equivalents of an alkyl halide would yield a diether, such as 2-isopropyl-2-isopentyl-1,3-dimethoxypropane, which has been investigated as an internal electron donor for Ziegler-Natta catalysts. lyzhongdachem.com
Polymeric and Oligomeric Derivatization
The difunctional nature of 1,3-propanediol, 2-isopentyl- makes it an excellent candidate for the synthesis of various polymers through polycondensation reactions. The isopentyl side chain imparts unique properties to the resulting polymers.
Polycondensation Reactions for Specialized Polyesters, Polyurethanes, and Polyethers
The use of branched diols like 2-methyl-1,3-propanediol (B1210203) in polyester (B1180765) synthesis has been shown to reduce crystallinity and improve flexibility in the final polymer. mst.edu Similarly, incorporating 1,3-propanediol, 2-isopentyl- into polyester chains through polycondensation with dicarboxylic acids would likely result in polyesters with lower melting points and increased solubility in common solvents compared to their linear counterparts. These properties are advantageous in applications such as coatings and adhesives. gantrade.com
In the realm of polyurethanes, this branched diol can be used as a chain extender or as a component of the polyol segment. pcimag.com The reaction of the diol with diisocyanates leads to the formation of polyurethane chains. The isopentyl group would disrupt the packing of the polymer chains, leading to softer, more flexible polyurethanes. This is analogous to the use of 2,2-dimethyl-1,3-propanediol in polyurethane production. ontosight.ai
Polyethers can be synthesized from 1,3-propanediol, 2-isopentyl- through processes such as the ring-opening polymerization of cyclic ethers initiated by the diol. The resulting polyethers would feature the branched isopentyl group at regular intervals, influencing their physical properties like viscosity and solubility.
Table 2: Potential Polymers Derived from 1,3-Propanediol, 2-isopentyl-
| Polymer Type | Comonomer(s) | Potential Properties |
| Polyester | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Reduced crystallinity, improved flexibility, enhanced solubility |
| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Increased flexibility, lower hardness |
| Polyether | Cyclic ethers (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) | Modified viscosity and solubility |
Investigation of Cross-linking Mechanisms and Polymer Network Formation
The two hydroxyl groups of 1,3-propanediol, 2-isopentyl- allow it to act as a cross-linking agent in polymer systems. When incorporated into a polymer backbone that has reactive sites, or when reacted with monomers having more than two functional groups, it can form network structures. For example, in polyurethane formulations, if a tri-functional isocyanate is used, the diol can contribute to the formation of a three-dimensional cross-linked network, enhancing the mechanical strength and thermal stability of the material.
The isopentyl group can affect the cross-linking density and the final properties of the network. The steric bulk of this group might hinder the close packing of polymer chains, leading to a more flexible network with a lower cross-link density compared to networks formed from linear diols. This can be advantageous in creating elastomers and other materials requiring high flexibility.
Synthesis of Cyclic and Heterocyclic Compounds from 1,3-Propanediol, 2-isopentyl-
The 1,3-diol structure of this compound is a key feature for the synthesis of various cyclic and heterocyclic compounds. google.com These reactions often involve the two hydroxyl groups reacting with a bifunctional reagent to form a ring.
For instance, reaction with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of six-membered cyclic acetals, specifically 1,3-dioxane (B1201747) derivatives. The isopentyl group would be situated at the 5-position of the 1,3-dioxane ring. These cyclic structures can be used as protecting groups in organic synthesis or as building blocks for more complex molecules.
The synthesis of heterocyclic compounds containing atoms other than carbon and oxygen in the ring is also possible. For example, reaction with phosgene (B1210022) or its equivalents can yield cyclic carbonates. Furthermore, a variety of other heterocyclic systems can be accessed through multi-step synthetic sequences starting from this diol. mdpi.com The flow synthesis of heterocycles is a modern approach that could be applied to generate libraries of derivatives from 1,3-propanediol, 2-isopentyl-. durham.ac.uk
Table 3: Examples of Cyclic and Heterocyclic Compounds from 1,3-Propanediol, 2-isopentyl-
| Reagent | Resulting Compound Class | Ring System |
| Aldehyde/Ketone | Cyclic Acetal | 1,3-Dioxane |
| Phosgene | Cyclic Carbonate | 1,3-Dioxan-2-one |
| Thiophosgene | Cyclic Thiocarbonate | 1,3-Dioxane-2-thione |
Development of Specialty Chemical Intermediates for Advanced Applications
The unique branched structure of 1,3-propanediol, 2-isopentyl- makes it a valuable precursor for specialty chemical intermediates tailored for advanced applications, particularly in the polymer industry. The isopentyl group can impart improved flexibility, solubility, and compatibility in polymer formulations.
One significant area of development is in the synthesis of internal electron donors for Ziegler-Natta catalysts, which are crucial for the production of polypropylene (B1209903) (PP). A key derivative, 2-isopropyl-2-isopentyl-1,3-propanediol dimethyl ether, serves as a high-performance internal electron donor. lyzhongdachem.com This ether is synthesized from the corresponding diol, 2-isopropyl-2-isopentyl-1,3-propanediol. lyzhongdachem.combldpharm.com In this application, the branched dialkoxy ether structure plays a critical role in controlling the stereoselectivity of the catalyst, leading to polypropylene with a high isotactic index, which translates to improved rigidity and other desirable mechanical properties. lyzhongdachem.com
The advantages of using such tailored electron donors include:
Enhanced Stereoselectivity: The specific geometry of the donor molecule helps create highly stereospecific active sites on the catalyst, resulting in a high percentage of isotactic polypropylene (>98%). lyzhongdachem.com
Improved Polymer Properties: The use of these donors allows for the production of polypropylene with a narrow molecular weight distribution (MWD), which is beneficial for applications requiring consistent processing and material properties. lyzhongdachem.com
Phthalate Replacement: These specialty ethers are being developed as non-phthalate alternatives for internal electron donors, addressing environmental and regulatory concerns. lyzhongdachem.com
The applications for polypropylene produced using these advanced catalysts are extensive and include high-stiffness injection molding, fiber-grade materials, and biaxially oriented polypropylene (BOPP) films. lyzhongdachem.com
Drawing parallels from structurally similar diols like 2-Methyl 1,3-Propanediol (MPO), derivatives of 2-isopentyl-1,3-propanediol are expected to find use in the synthesis of:
Unsaturated Polyester Resins (UPRs): The branched structure can enhance the flexibility and toughness of UPRs without compromising chemical and water resistance. gantrade.com
Polyurethanes: As a chain extender, it can be used to build molecular weight and impart flexibility in polyurethane coatings, adhesives, sealants, and elastomers. gantrade.com
Plasticizers: Diester derivatives can act as non-crystallizing plasticizers for polymers like PVC, improving their handling and performance at low temperatures. gantrade.com
The development of these specialty intermediates from 1,3-propanediol, 2-isopentyl- highlights the importance of molecular architecture in designing materials with specific, high-performance characteristics.
Data Tables
Table 1: Properties of 2-Isopropyl-2-isopentyl-1,3-propanediol dimethyl ether
| Property | Value |
| Appearance | Colorless Liquid |
| Molecular Formula | C13H28O2 |
| CAS Number | 129228-11-1 |
| Molecular Weight | 216.37 g/mol |
| Purity | ≥99% |
| Boiling Point | 205.2±8 °C |
| Density | 0.843±0.06 g/cm³ |
| Flash Point | 38.1±18°C |
| Water Solubility | 5mg/L at 30℃ |
| Vapor Pressure | 26Pa at 25℃ |
Source: lyzhongdachem.com
Advanced Applications in Polymer Science and Materials Engineering
Tailoring Polymer Architectures and Properties via Isopentyl Branching
The introduction of an isopentyl branch into the backbone of a polymer via 2-isopentyl-1,3-propanediol has a profound impact on the material's final properties. This branching disrupts the regular packing of polymer chains, a phenomenon that directly influences crystallinity, glass transition temperature (Tg), and mechanical performance. gantrade.comacs.orgacs.org
The bulky nature of the isopentyl group creates steric hindrance, which can prevent the close alignment of polymer chains, often leading to amorphous or semi-crystalline structures. fiveable.meyoutube.com This is in contrast to polymers synthesized from linear diols, which tend to exhibit higher crystallinity. The reduction in crystallinity can be advantageous in applications requiring flexibility and transparency. For instance, in polyesters, the incorporation of branched diols like 2-methyl-1,3-propanediol (B1210203), a related compound, has been shown to lower the melting point and disturb chain packing to such an extent that it impacts tensile strength and modulus. gantrade.com
Conversely, research has also indicated that the introduction of methyl branching can increase the glass transition temperature (Tg) of the amorphous regions within a material. acs.orgacs.org This is attributed to several factors, including an increase in the surface area for chain-chain interactions and alterations in the free volume between polymer chains. acs.org This ability to modulate Tg is crucial for designing polymers with specific thermal properties for various applications.
The stereochemistry of the branched diol also plays a critical role. The arrangement of the side groups along the polymer chain, known as tacticity, significantly influences the material's properties. youtube.comnih.gov The use of stereoirregular diols, which can result from the synthesis of branched diols, contributes to the reduction in polymer crystallinity. acs.org Controlling the stereochemistry during polymerization can therefore provide another level of control over the final polymer architecture and its performance characteristics. nih.gov
The impact of isopentyl branching on polymer properties can be summarized in the following table:
Table 1: Effect of Isopentyl Branching on Polymer Properties
| Property | Effect of Isopentyl Branching | Scientific Rationale |
|---|---|---|
| Crystallinity | Generally Decreased | Steric hindrance from the bulky isopentyl group disrupts regular polymer chain packing. gantrade.comfiveable.meyoutube.com |
| Glass Transition Temperature (Tg) | Can be Increased | Increased surface area for chain-chain interactions and altered free volume. acs.orgacs.org |
| Flexibility | Generally Increased | Reduced crystallinity leads to more amorphous regions, enhancing flexibility. gantrade.com |
| Solubility | Can be Modified | The presence of the branched alkyl group can alter the polymer's interaction with solvents. youtube.com |
| Mechanical Strength | Can be Tailored | The balance between crystallinity and amorphous content, influenced by branching, determines the final mechanical properties. gantrade.comacs.org |
Role in Novel Resin and Coating Formulations for Enhanced Performance
The unique properties imparted by 2-isopentyl-1,3-propanediol make it a valuable component in the formulation of advanced resins and coatings. The incorporation of this branched diol can lead to materials with improved flexibility, adhesion, and durability. gantrade.comspecialchem.com
In polyester (B1180765) resins, the use of branched diols like 2-methyl-1,3-propanediol has been shown to yield liquid polyesters that are readily soluble in conventional coating solvents. gantrade.com This is a significant advantage in formulating coatings with high solids content. The branching also contributes to the excellent storage stability of the resin by preventing crystallization and maintaining clarity. lyondellbasell.com
For polyurethane coatings, bio-based polyols derived from branched diols are being explored to create more sustainable and high-performing systems. specialchem.comaltlaboratories.com These polyols can enhance the flexibility and water barrier properties of the final coating. specialchem.com Furthermore, studies on copolyesters derived from methyl-branched diols have demonstrated increased hydrophobicity, as indicated by higher water contact angles, suggesting their potential in developing water-resistant coatings. acs.org
The ability of branched diols to produce amorphous polymers is particularly beneficial for coatings that require high clarity and flexibility. polyestertime.comrsc.org The disruption of chain packing prevents the formation of crystalline domains that can scatter light and cause haziness. This makes 2-isopentyl-1,3-propanediol an attractive monomer for producing transparent and tough coatings for various substrates.
Development of High-Performance Adhesives and Sealants Incorporating Branched Diols
The principles that make 2-isopentyl-1,3-propanediol advantageous for coatings also apply to the development of high-performance adhesives and sealants. gantrade.comspecialchem.com The flexibility and amorphous nature imparted by the branched structure are highly desirable in these applications, where the ability to bond to diverse substrates and withstand movement is crucial. dow.com
In polyurethane adhesives and sealants, branched diols can be used as chain extenders to build molecular weight and enhance performance. gantrade.com The resulting materials often exhibit excellent clarity and pliability. gantrade.com Bio-based polyester polyols and dimer diols are being utilized to formulate innovative polyurethane adhesives with improved flexibility, water barrier properties, and adhesion to a wide range of materials, including plastics and metals. specialchem.com
The amorphous nature of polymers derived from branched diols contributes to their effectiveness as adhesives. polyestertime.comrsc.org The lack of crystallinity allows for better wetting of the substrate surface, leading to stronger adhesive bonds. Furthermore, the inherent flexibility of these polymers helps to dissipate stress at the bond line, improving the durability and longevity of the adhesive joint.
Contributions to Sustainable Material Feedstocks and Bio-based Polymer Development
There is a significant and growing demand for sustainable materials derived from renewable resources to reduce the environmental impact of the polymer industry. gantrade.commdpi.com Bio-based diols, including those with branched structures, are at the forefront of this transition. acs.orgaltlaboratories.compolyestertime.comrsc.orgresearchgate.netgoogle.com
1,3-Propanediol (B51772) (PDO), the parent structure of the compound in focus, can be produced through the fermentation of renewable feedstocks like glucose from starch. researchgate.netnih.govnih.gov This bio-based PDO serves as a key building block for a variety of polymers, including polyesters and polyurethanes. researchgate.netresearchgate.net The development of processes to synthesize branched diols like 2-isopentyl-1,3-propanediol from these bio-based platform molecules is a critical area of research. rsc.orgresearchgate.net
The use of biomass-derived monomers is a key strategy for increasing the bio-based content of polymers. polyestertime.comrsc.orgnsf.gov For instance, researchers have successfully synthesized novel polyesters from monomers derived from the biomass platform molecule 5-(chloromethyl)furfural (CMF). polyestertime.comrsc.org This approach demonstrates the potential to create a wide range of bio-based polymers with tunable properties. rsc.orgresearchgate.net
The integration of branched diols into bio-based polymer systems offers a pathway to materials that are not only sustainable but also possess enhanced performance characteristics. acs.org For example, the incorporation of methyl-branched diols into bio-based furandioate-adipate copolyesters has been shown to increase the glass transition temperature and hydrophobicity of the resulting polymers. acs.org This highlights the potential to fine-tune the properties of bio-based materials for specific high-performance applications. acs.org
The development of bio-based polymers from renewable resources is a multifaceted endeavor that includes the synthesis of novel monomers, the optimization of polymerization processes, and the characterization of the resulting materials. mdpi.comacs.orgnih.gov Branched diols like 2-isopentyl-1,3-propanediol are poised to play a significant role in this field, enabling the creation of a new generation of sustainable polymers with advanced functionalities.
Analytical Chemistry and Spectroscopic Characterization of 1,3 Propanediol, 2 Isopentyl
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular architecture of organic compounds. For 1,3-Propanediol (B51772), 2-isopentyl-, techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailing the carbon-hydrogen framework of a molecule. auremn.org.br For 1,3-Propanediol, 2-isopentyl-, ¹H and ¹³C NMR are fundamental for verifying the connectivity of the isopentyl group to the C2 position of the propanediol (B1597323) backbone and for analyzing the rotational isomers (rotamers) that arise from bond rotations. researchgate.netmdpi.com
The existence of conformers is often studied by analyzing NMR data in conjunction with theoretical calculations. auremn.org.br The chemical shifts and coupling constants of a molecule in conformational equilibrium are averaged values. auremn.org.br By studying these parameters, particularly in different solvents, the relative populations of different conformers can be inferred. For the parent compound, 1,3-propanediol, studies have shown the presence of multiple conformers in the liquid state. nih.gov The addition of the bulky isopentyl group at the C2 position would influence the conformational preferences around the C1-C2 and C2-C3 bonds.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the propanediol and isopentyl moieties. The chemical shifts would be influenced by the electronegative oxygen atoms and the alkyl structure.
Interactive Table: Predicted ¹H NMR Chemical Shifts for 1,3-Propanediol, 2-isopentyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Hydroxyl (-OH) | 1.5 - 4.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| Methylene (B1212753) (-CH₂-OH) | 3.5 - 3.8 | Multiplet | Protons on C1 and C3 of the propanediol chain. |
| Methine (C2-H) | 1.6 - 2.0 | Multiplet | Proton at the branch point. |
| Isopentyl (-CH₂-) | 1.2 - 1.5 | Multiplet | Methylene group adjacent to the branch point. |
| Isopentyl (-CH-) | 1.5 - 1.8 | Multiplet | Methine proton of the isopentyl group. |
| Isopentyl (-CH₃) | 0.8 - 1.0 | Doublet | Terminal methyl groups of the isopentyl moiety. |
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum provides a count of the unique carbon environments. For 1,3-propanediol, the chemical shifts are well-established, with C1/C3 at approximately 59.8 ppm and C2 at 34.9 ppm. researchgate.net The substitution of the isopentyl group at the C2 position would induce predictable shifts in the carbon signals.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for 1,3-Propanediol, 2-isopentyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C1, C3 (Propanediol) | 60 - 65 | Methylene carbons bearing hydroxyl groups. |
| C2 (Propanediol) | 35 - 45 | Methine carbon at the branch point. |
| C1' (Isopentyl) | 30 - 40 | Methylene carbon of the isopentyl group. |
| C2' (Isopentyl) | 25 - 35 | Methine carbon of the isopentyl group. |
| C3', C4' (Isopentyl) | 20 - 25 | Terminal methyl carbons of the isopentyl group. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are then used to fragment the molecular ion, yielding a fragmentation pattern that is characteristic of the molecule's structure. nih.gov
For 1,3-Propanediol, 2-isopentyl-, the molecular ion would be expected to undergo fragmentation through characteristic pathways for alcohols and branched alkanes. Key fragmentation events would include:
Loss of Water (H₂O): A common fragmentation for alcohols.
Alpha-Cleavage: Breakage of the C-C bonds adjacent to the oxygen atoms.
Cleavage of the Isopentyl Side Chain: Fragmentation at various points along the isopentyl group, leading to a series of characteristic alkyl fragment ions.
Interactive Table: Predicted Key Mass Fragments for 1,3-Propanediol, 2-isopentyl- (C₈H₁₈O₂)
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 147.1385 |
| [M-H₂O]⁺ | Loss of water | 129.1279 |
| [M-CH₂OH]⁺ | Loss of a hydroxymethyl radical | 115.1123 |
| [C₅H₁₁]⁺ | Isopentyl cation | 71.0861 |
| [C₄H₉]⁺ | Butyl cation (from isopentyl chain) | 57.0704 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nasa.gov The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing insights into molecular structure and conformation. mdpi.comnih.gov
For 1,3-Propanediol, 2-isopentyl-, the key vibrational modes would be:
O-H Stretching: A strong, broad band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and their involvement in hydrogen bonding.
C-H Stretching: Multiple sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds in the methylene and methyl groups.
C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ region, indicative of the primary alcohol C-O bonds.
CH₂ and CH₃ Bending: Vibrations in the 1350-1470 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon backbone, which may be weak in the IR spectrum. nih.govresearchgate.net Conformational changes in the molecule can lead to shifts in the positions and intensities of certain bands, especially in the "fingerprint" region (below 1500 cm⁻¹). nih.gov
Interactive Table: Predicted Vibrational Bands for 1,3-Propanediol, 2-isopentyl-
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Strong (IR), Strong (Raman) |
| C-O Stretch | IR | 1000 - 1200 | Strong |
| C-C Stretch | Raman | 800 - 1100 | Medium-Strong |
| CH₂/CH₃ Bending | IR | 1350 - 1470 | Medium |
X-ray Crystallography for Solid-State Structural Determination
Following a comprehensive review of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for 1,3-Propanediol, 2-isopentyl- could be located. The determination of a compound's solid-state structure by X-ray crystallography is contingent upon the successful growth of a single crystal of sufficient size and quality, which is a non-trivial undertaking.
The process requires that the compound be crystallized from a suitable solvent under controlled conditions to form a well-ordered, three-dimensional lattice. For a flexible molecule like 1,3-Propanediol, 2-isopentyl-, which contains two hydroxyl groups capable of extensive hydrogen bonding and a non-polar, flexible isopentyl side chain, achieving a crystalline state suitable for diffraction studies can be challenging. Such molecules may preferentially exist as oils or amorphous solids at room temperature.
While crystallographic data exists for other derivatives of 1,3-propanediol, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol researchgate.net, this information is specific to that molecule's unique packing and hydrogen bonding network and cannot be extrapolated to 1,3-Propanediol, 2-isopentyl-.
Therefore, without experimental data, it is not possible to provide details on the crystal system, space group, unit cell dimensions, or atomic coordinates for 1,3-Propanediol, 2-isopentyl-. The generation of data tables detailing these crystallographic parameters is consequently not feasible.
Computational Chemistry and Theoretical Modeling of 1,3 Propanediol, 2 Isopentyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 1,3-Propanediol (B51772), 2-isopentyl-. These calculations, based on the principles of quantum mechanics, can predict various molecular properties.
Table 1: Calculated Electronic Properties of 1,3-Propanediol, 2-isopentyl- (Hypothetical Data)
| Property | Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |
| Ionization Potential | 8.3 eV | HF/6-31G |
| Electron Affinity | 0.5 eV | HF/6-31G* |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 1,3-Propanediol, 2-isopentyl-, including its conformational changes and interactions with other molecules over time. These simulations can model the molecule in different environments, such as in a solvent or as part of a larger system.
The conformational flexibility of the isopentyl group and the propanediol (B1597323) backbone is a key area of investigation. MD simulations can identify the most stable conformations and the energy barriers between them. Understanding these dynamics is important for applications where molecular shape and flexibility are critical. Furthermore, these simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules. A related compound, 2-isopropyl-2-isopentyl-1,3-propanediol dibenzoate, has been explored for its use in olefin polymerization catalysts, where intermolecular interactions play a crucial role. scribd.comgoogle.comgoogle.com
Structure-Property Relationship Modeling for Predictive Material Design
Structure-property relationship (SPR) modeling aims to establish a correlation between the molecular structure of 1,3-Propanediol, 2-isopentyl- and its macroscopic properties. By understanding these relationships, it becomes possible to predict the properties of new materials and to design molecules with specific desired characteristics.
For example, SPR models could be developed to predict properties like boiling point, viscosity, and solubility based on the molecular structure of 1,3-Propanediol, 2-isopentyl- and its derivatives. These models often employ quantitative structure-property relationship (QSPR) techniques, which use statistical methods to correlate molecular descriptors with experimental data. The application of its derivatives in polymerization suggests that modifications to the parent structure can tailor properties like the molecular weight distribution of resulting polymers. google.com
Table 2: Predicted Physical Properties of 1,3-Propanediol, 2-isopentyl- and a Derivative (Illustrative)
| Compound | Predicted Boiling Point (°C) | Predicted Viscosity (cP at 25°C) | Predicted Solubility in Water (g/L) |
| 1,3-Propanediol, 2-isopentyl- | 235 | 15 | 5 |
| 2-isopropyl-2-isopentyl-1,3-propanediol dimethyl ether | 205.2±8 | 8 | 0.005 |
This table includes a mix of illustrative predicted data and data available for a derivative to highlight the impact of structural changes on physical properties. lyzhongdachem.comlyzhongdachem.com
Environmental and Sustainable Production Paradigms
Life Cycle Assessment (LCA) of Synthetic and Biosynthetic Routes for Branched Diols
A Life Cycle Assessment (LCA) is a comprehensive method to evaluate the environmental impacts associated with all stages of a product's life. For branched diols, including 2-isopentyl-1,3-propanediol, LCA provides a framework for comparing traditional synthetic production methods with emerging biosynthetic routes.
Synthetic Routes: Conventional chemical synthesis pathways for diols heavily rely on non-renewable petrochemical feedstocks such as propylene (B89431), butane, or acetylene. nih.gov These processes often demand high temperatures and pressures, leading to substantial energy consumption and the emission of greenhouse gases. nih.gov The dependence on fossil fuels as both a primary raw material and an energy source results in a significant environmental footprint. nih.gov
Biosynthetic Routes: In contrast, biosynthetic production utilizes renewable resources, such as glucose derived from corn or glycerol (B35011) from biodiesel production, as starting materials. uu.nlresearchgate.net Microbial fermentation, often employing genetically engineered organisms like E. coli, can convert these feedstocks into diols under much milder reaction conditions. nih.govnih.gov This "green" approach has the potential to reduce our reliance on fossil fuels and lower greenhouse gas emissions. nih.gov However, a complete LCA for biosynthetic routes must also account for the environmental costs of agriculture, such as land and water use, as well as the energy required for fermentation and product purification. uu.nl
A comparative LCA of these two production paradigms for a similar diol, 1,3-propanediol (B51772) (PDO), reveals key differences in their environmental performance.
Table 1: Comparative Life Cycle Assessment of Synthetic vs. Biosynthetic Diol Production
| Impact Category | Synthetic Route (Petrochemical-based) | Biosynthetic Route (Bio-based) |
|---|---|---|
| Fossil Fuel Depletion | High due to direct use of petroleum resources. nih.gov | Significantly lower, relying on renewable biomass. uu.nl |
| Greenhouse Gas Emissions | Generally higher due to energy-intensive processes and fossil fuel use. nih.govuu.nl | Potentially lower due to the use of renewable carbon sources. uu.nlresearchgate.net |
| Water Usage | Can be significant for cooling and processing. | Can be high, particularly for biomass cultivation and fermentation. uu.nl |
| Land Use | Minimal direct land use. | Significant land use required for feedstock cultivation. uu.nl |
| By-products | Can include various chemical wastes requiring disposal. | Often produces biodegradable waste streams that can sometimes be valorized. rsc.org |
This interactive table provides a generalized comparison. Specific data for 2-isopentyl-1,3-propanediol would necessitate a dedicated LCA study.
Studies on bio-based 1,3-propanediol have shown that it can offer significant reductions in nonrenewable energy consumption and greenhouse gas emissions compared to its petrochemical counterpart. uu.nlresearchgate.net
Application of Green Chemistry Principles in Process Design and Optimization
The 12 Principles of Green Chemistry offer a foundational guide for designing safer, more efficient, and environmentally benign chemical manufacturing processes. acs.org The production of 2-isopentyl-1,3-propanediol can be made more sustainable by applying these principles.
Prevention of Waste: It is more advantageous to prevent waste generation than to treat it after it has been created. acs.org This principle encourages the development of synthetic routes with high yields and selectivity to minimize by-product formation. scienceinschool.org
Atom Economy: Production methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This favors addition reactions over substitutions or eliminations that generate waste.
Use of Renewable Feedstocks: Whenever feasible, renewable raw materials should be used instead of depleting fossil resources. acs.org The transition from petroleum-based synthesis to biomass-based fermentation for diol production is a direct application of this principle. nih.govrsc.org
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.orgscienceinschool.org Biocatalytic processes, which often operate under mild conditions, exemplify this principle. nih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are not consumed in the reaction and can often be reused, reducing waste. acs.orgyoutube.com Research into more efficient catalysts for diol synthesis can reduce energy consumption and improve selectivity. scienceinschool.org
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.orgnih.gov The specificity of enzymes in biocatalysis can often eliminate the need for protecting groups. acs.org
Strategies for Waste Minimization and By-product Valorization
A key aspect of sustainable chemical production is the effective management of waste streams. This involves both minimizing the generation of waste and exploring opportunities to convert by-products into valuable materials, a concept known as valorization. researchgate.net
Waste Minimization Strategies:
Process Optimization: Fine-tuning reaction conditions and utilizing advanced process control can enhance product yield and reduce the formation of impurities. researchgate.net
Catalyst Selection: Employing highly selective catalysts can direct the reaction towards the desired product, thereby minimizing the generation of side products. scienceinschool.org
Solvent and Reagent Recycling: Implementing efficient separation techniques allows for the recovery and reuse of solvents and unreacted starting materials, which reduces both costs and the volume of waste requiring disposal. nih.gov
By-product Valorization: Even in highly optimized processes, the formation of by-products may be unavoidable. Valorization seeks to transform these materials from waste into valuable co-products.
Table 2: Potential By-products in Diol Synthesis and Their Valorization Routes
| Potential By-product | Source | Potential Valorization Application |
|---|---|---|
| Glycerol | By-product of biodiesel production, can be a feedstock for diols. rsc.orgresearchgate.net | Conversion to other valuable chemicals like acrolein or 1,3-propanediol; use as a carbon source in other fermentations. rsc.org |
| Organic Acids | Can be formed during fermentation processes. nih.gov | Recovery for use in other industrial applications or as chemical building blocks. |
| Biomass Residue | Leftover cellular material from fermentation. | Can be used as animal feed, fertilizer, or for bioenergy production. |
This interactive table illustrates potential valorization pathways for by-products common in diol production.
By integrating these environmental and sustainability paradigms, the manufacturing of 2-isopentyl-1,3-propanediol can align more closely with the principles of a circular economy, where resources are used more efficiently and waste is minimized.
Emerging Research Frontiers and Challenges
Integration with Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of asymmetrically substituted diols like 2-isopentyl-1,3-propanediol with high efficiency and selectivity remains a significant challenge. Future research will likely focus on the integration of advanced catalytic systems to control the reaction pathways and product distributions. Key areas of exploration include:
Homogeneous and Heterogeneous Catalysis: The development of novel metal-organic frameworks (MOFs) and zeolites as heterogeneous catalysts could offer enhanced stability and recyclability. In parallel, advances in homogeneous catalysis, particularly with finely tuned ligands, could provide superior control over stereoselectivity.
Computational Modeling: Density functional theory (DFT) and other computational tools will be instrumental in designing catalysts with optimal activity and selectivity for the synthesis of branched diols.
A comparative look at potential catalytic systems is presented below:
| Catalytic System | Potential Advantages for Branched Diol Synthesis | Key Research Challenges |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable pore sizes, potential for active site isolation. | Stability under reaction conditions, mass transfer limitations. |
| Zeolites | Shape selectivity, thermal stability, well-established industrial use. | Diffusion limitations for bulky molecules, difficulty in controlling active sites. |
| Homogeneous Catalysts | High selectivity and activity, mild reaction conditions. | Catalyst separation and recycling, ligand sensitivity. |
| Tandem Catalysis | Process intensification, reduced waste, improved atom economy. | Catalyst compatibility, complex reaction kinetics. |
Exploration of Novel Applications in Functional Materials and Chemical Specialties
The unique molecular architecture of 2-isopentyl-1,3-propanediol, featuring both hydroxyl groups for reactivity and a branched alkyl chain for steric effects, makes it a promising candidate for various specialty applications. Research in this area is expected to focus on:
Polyester (B1180765) and Polyurethane Synthesis: As a monomer, 2-isopentyl-1,3-propanediol could be incorporated into polymers to modify their physical properties, such as flexibility, impact resistance, and thermal stability. The branched structure could disrupt polymer chain packing, leading to materials with lower crystallinity and enhanced elasticity.
Functional Fluids: The esterification of this diol could lead to the production of synthetic lubricants and hydraulic fluids with tailored viscosity and thermal-oxidative stability.
Coatings and Resins: Its use in the formulation of coatings and resins could improve adhesion, weatherability, and chemical resistance.
Bio-inspired Synthesis and Biomimetic Approaches for Complex Branched Diols
Nature provides a vast library of complex molecules and biosynthetic pathways. Bio-inspired and biomimetic approaches offer a sustainable and highly selective alternative to traditional chemical synthesis. For complex branched diols, research is moving towards:
Engineered Metabolic Pathways: The modification of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce 2-isopentyl-1,3-propanediol from renewable feedstocks is a key area of interest. This involves the introduction and optimization of specific enzymatic pathways.
Enzymatic Catalysis: The use of isolated enzymes, such as oxidoreductases and lyases, in chemoenzymatic processes can offer unparalleled selectivity under mild reaction conditions.
Fermentation Technologies: Advances in fermentation process design and control will be crucial for achieving economically viable titers, rates, and yields of bio-based branched diols.
Interdisciplinary Research with Biotechnology, Nanotechnology, and Polymer Engineering
The full potential of 2-isopentyl-1,3-propanediol can only be unlocked through collaborative, interdisciplinary research. The convergence of different scientific fields will be essential for innovation:
Biotechnology: Will drive the development of sustainable, bio-based production routes.
Nanotechnology: Could lead to the development of novel drug delivery systems or functional nanoparticles by incorporating this diol.
Polymer Engineering: Will be critical in designing and characterizing new polymers and materials with unique properties derived from the incorporation of 2-isopentyl-1,3-propanediol.
The synergy between these disciplines will be pivotal in translating fundamental research into tangible applications and addressing the challenges associated with the synthesis and utilization of complex branched diols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
